molecular formula C15H17F3N4O2 B2398515 2,4,5-trifluoro-3-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034334-97-7

2,4,5-trifluoro-3-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Cat. No.: B2398515
CAS No.: 2034334-97-7
M. Wt: 342.322
InChI Key: KDROUOOKILUVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-trifluoro-3-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is a complex organic compound characterized by the presence of trifluoromethyl, methoxy, and triazole functional groups

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trifluoro-3-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trifluoro-3-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,4,5-trifluoro-3-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the triazole moiety and the specific substitution pattern in 2,4,5-trifluoro-3-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide distinguishes it from similar compounds

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2/c1-8(2)11(7-22-5-4-19-21-22)20-15(23)9-6-10(16)13(18)14(24-3)12(9)17/h4-6,8,11H,7H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDROUOOKILUVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=C(C(=C2F)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.